N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s hard to provide an analysis of these properties .Scientific Research Applications
Computational and Pharmacological Evaluation
Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and related derivatives have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such compounds exhibit binding and moderate inhibitory effects across various assays, including affinity for COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects. Moreover, specific derivatives have demonstrated antioxidant potential and potency in toxicity assessment and tumor inhibition, highlighting their potential as therapeutic agents in cancer research and pain management (Faheem, 2018).
Synthesis and Characterization for Pharmacological Screening
The synthesis and characterization of novel derivatives, including those with the 1,3,4-oxadiazole moiety, have led to the identification of compounds with significant pharmacological activities. These activities range from anticonvulsant properties to potential applications in treating various conditions. Such research underscores the importance of these compounds in developing new therapeutic agents (Shaharyar et al., 2016).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable efficacy against selected microbial species, highlighting their potential in developing new antimicrobial agents with low toxicity. The findings suggest the potential application of such derivatives in combating microbial infections, with specific compounds showing significant potency and low cytotoxicity, marking them as candidates for further biological screening and application trials (Gul et al., 2017).
Anti-bacterial Study
Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has provided insights into their biological activities, particularly their antibacterial properties. These studies contribute to our understanding of how structural variations in 1,3,4-oxadiazole derivatives influence their biological efficacy, thereby aiding in the design of novel antibacterial agents (Khalid et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTUHQZHKOOPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
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